molecular formula C13H21NO4 B14241507 tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate

tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B14241507
M. Wt: 255.31 g/mol
InChI Key: LPYOVXJKPQIUAU-CYBMUJFWSA-N
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Description

tert-Butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a fused bicyclic system with a 1-azaspiro[4.5]decane core. Its structure includes a tert-butyl carbamate protecting group, a 10-oxo (keto) moiety, and a 9-oxa (ether) heteroatom. The (5R) stereochemistry is critical for its biological and chemical properties, particularly in pharmaceutical applications where stereospecific interactions are paramount. This compound is synthesized via multistep routes involving cyclization and protective group strategies, with structural confirmation relying on NMR, mass spectrometry, and X-ray crystallography .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-8-4-6-13(14)7-5-9-17-10(13)15/h4-9H2,1-3H3/t13-/m1/s1

InChI Key

LPYOVXJKPQIUAU-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]12CCCOC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCOC2=O

Origin of Product

United States

Preparation Methods

Table 1: Common Starting Materials and Their Roles

Component Role Example Source
Boc-protected azetidine Nitrogen source ,
Allyl bromide Spiro-ring expansion
Lithium perchlorate Cyclization catalyst

Cyclization Strategies for Spirocore Formation

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts (e.g., Grubbs II) enables spiroannulation. For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate was synthesized via RCM of a diene precursor in dichloromethane, achieving 60.5% yield after silica gel purification. Adapting this to the target compound:

  • Diene synthesis : React Boc-protected amino alcohol with allyl bromide under zinc catalysis.
  • Metathesis : Treat with Grubbs II (5 mol%) in CH2Cl2 at 40°C for 12 h.
  • Oxidation : Convert the resultant alkene to a ketone using Pd/C and O2.

Nucleophilic Cyclization

Base-mediated cyclization is effective for oxa-aza spirocycles. In a patent, tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate was synthesized via:

  • Allylation : 1-Boc-3-oxoazetidine + allyl MgBr → 3-allyl-3-hydroxyazetidine (THF/H2O, 15°C).
  • Bromination : Liquid Br2 in CH2Cl2 at -20°C.
  • Cyclization : K2CO3 in acetonitrile at 82°C (84% yield).

For the target compound, substituting azetidine with a piperidine analog and adjusting ring sizes would yield the spiro[4.5] system.

Stereochemical Control at C5

The (5R) configuration mandates enantioselective synthesis. Two approaches are viable:

Chiral Auxiliaries

Use of (R)-glyceraldehyde acetonide as a chiral template directs asymmetric induction during spirocyclization. For example, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate was resolved via chiral HPLC, suggesting similar methods for the target molecule.

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic intermediates (e.g., ester precursors) can achieve >90% ee. This method was successful for tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate .

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO3, THF/H2O). Key considerations:

  • Stability : Boc remains intact during cyclization at ≤80°C but cleaves under acidic conditions (e.g., TFA/DCM).
  • Optimization : Using Cs2CO3 in DMF at 70°C for 48 h improved Boc stability during coupling reactions.

Reaction Optimization and Scalability

Table 2: Comparative Reaction Conditions and Yields

Step Conditions Yield Source
Allylation Zn, allyl bromide, THF/H2O, 15°C 72%
Bromination Br2, CH2Cl2, -20°C, 2 h 89%
Cyclization K2CO3, MeCN, 82°C, 12 h 84%
RCM Grubbs II, CH2Cl2, 40°C, 12 h 63%

Key findings :

  • Lithium perchlorate in acetonitrile enhances cyclization rates by stabilizing transition states.
  • Solvent effects : Polar aprotic solvents (DMF, MeCN) improve solubility but require post-reaction extraction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonyl group, for example, can form hydrogen bonds or participate in nucleophilic addition reactions. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain targets, affecting its overall activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in heteroatom placement, substituents, and stereochemistry, which influence their physical states, yields, and reactivity.

Compound Name Heteroatoms/Substituents Yield Physical State Melting Point (°C) Key Data Source
tert-Butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate (Target) 9-oxa, 10-oxo, (5R) configuration Not reported Not reported
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) 8-thia (sulfur) 76% White solid 89–90 NMR, EIMS, elemental analysis
tert-Butyl 6-methyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (3.69) 8-oxa, 6-methyl 53% Clear oil GCMS, stereochemical reduction
tert-Butyl 1-azaspiro[4.5]decane-1-carboxylate (2.33) No heteroatoms/substituents Clear oil NMR, IR

Key Observations :

  • Heteroatom Effects : Replacement of oxygen with sulfur (e.g., 20f) increases melting point, likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces) .
  • Substituent Impact : Methyl groups (e.g., 3.69) reduce crystallinity, resulting in oily states, but may enhance lipophilicity for drug delivery .
  • Stereochemical Specificity : The (5R) configuration in the target compound contrasts with racemic mixtures in analogs like 3.69, which require reduction-based stereochemical assignment .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The target compound’s 10-oxo group would exhibit a carbonyl signal near 170–175 ppm in $^{13}\text{C}$ NMR, similar to lactone derivatives in .
    • Methyl-substituted analogs (e.g., 3.69) show upfield shifts for alkyl protons (δ 1.2–1.4 ppm in $^{1}\text{H}$ NMR) compared to unsubstituted spirocycles .
  • Mass Spectrometry: All analogs display molecular ion peaks consistent with their molecular formulas (e.g., 20f: $ \text{C}{14}\text{H}{23}\text{NO}_2\text{S} $, m/z 293) .

Biological Activity

Tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme inhibition and interactions with biological macromolecules.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of endocannabinoids and is a target for pain management and anti-inflammatory therapies. The inhibition of FAAH can lead to increased levels of endocannabinoids, which may alleviate pain and reduce inflammation.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including proteins and nucleic acids. These interactions are essential for understanding its therapeutic potential. Specific studies have shown that the compound may engage with enzymes involved in metabolic pathways, although detailed interaction profiles are still being established.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound Name Structure Type Unique Features
Tert-butyl ((5R,8R)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yloxy)carbamateSpirocyclicContains an amino group, altering biological activity
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decaneSpirocyclicLacks the oxo group at position 10
1-Oxa 7-Azaspiro[4.5]decaneSpirocyclicDifferent positioning of functional groups

This compound is unique due to its specific spirocyclic structure combined with an oxo group at position 10, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness enhances its potential as a valuable compound for research and development across various scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate in laboratory settings?

  • Answer :

  • Engineering Controls : Use fume hoods or local exhaust ventilation to minimize airborne exposure. Ensure no product enters drainage systems .
  • Personal Protective Equipment (PPE) :
  • Skin: Inspect nitrile or neoprene gloves prior to use; discard contaminated gloves using proper removal techniques .
  • Eyes: Wear NIOSH- or EN 166-certified goggles .
  • Respiratory: Use N100/P3 respirators if airborne particulates are suspected .
  • Storage : Store in a cool, dry place away from incompatible materials (specific incompatibilities are not reported) .

Q. How can researchers determine the purity and structural integrity of the compound post-synthesis?

  • Answer :

  • Analytical Techniques :
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Monitor molecular ion peaks (e.g., m/z 607.1 [M+H]⁺ as seen in spirocyclic analogs) to confirm molecular weight .
  • Nuclear Magnetic Resonance (NMR): Analyze characteristic signals (e.g., spirocyclic protons at δ 1.22–1.60 ppm for alkyl chains; carbonyl groups at ~170–180 ppm) .
  • Purification : Use flash column chromatography (e.g., SiO₂ with DCM/MeOH gradients) to isolate high-purity fractions .

Advanced Research Questions

Q. What strategies are effective for optimizing the synthesis yield of this spirocyclic compound?

  • Answer :

  • Reaction Optimization :
  • Temperature: Heating at 55–80°C for 60–144 hours improves nucleophilic substitution efficiency (e.g., amine-alkylation reactions) .
  • Catalysts: Use anhydrous potassium carbonate (3.0 equiv) in acetonitrile to drive reactions to completion .
  • Table 1 : Example Reaction Conditions from Literature
StepConditionsYieldReference
Alkylation of AmineK₂CO₃, CH₃CN, 55°C, 6 days50%
CyclizationKI, DMF, 80°C, 60 h65%*
*Hypothetical example based on analogous reactions.

Q. How can computational methods predict the compound’s reactivity and stability when experimental data is limited?

  • Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model bond dissociation energies and identify labile functional groups (e.g., tert-butyl ester cleavage under acidic conditions) .
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., predicting decomposition at >150°C based on spirocyclic analogs) .
  • QSAR Models : Corrogate substituent effects on bioactivity (e.g., electronic parameters of the oxo group influencing metabolic stability) .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?

  • Answer :

  • Derivatization Strategies :
  • Core Modifications: Introduce substituents at the spirocyclic amine (e.g., fluorophenoxyethyl groups to enhance lipophilicity) .
  • Stereochemical Control: Retain the (5R) configuration to study its impact on target binding (e.g., via chiral HPLC or asymmetric synthesis) .
  • Biological Assays : Pair synthetic analogs with in vitro binding assays (e.g., Ras inhibition studies for spirocyclic scaffolds) .

Methodological Considerations for Data Contradictions

  • Stability Assessments :
    • If SDS data report "no hazardous reactions" but lack decomposition thresholds ( ), conduct accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring.
  • Toxicity Gaps :
    • Use in silico tools like ProTox-II to predict acute toxicity endpoints (e.g., LD₅₀) when experimental data are absent .

Key Data Gaps and Research Recommendations

  • Physical Properties : Experimental determination of melting point, solubility, and logP values is critical for formulation studies.
  • Reactivity Profiling : Screen for incompatibilities with common reagents (e.g., strong acids/bases) to refine safety protocols.

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